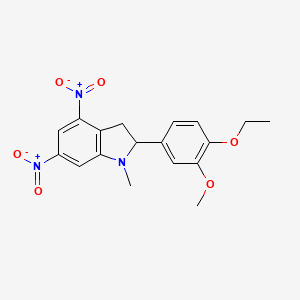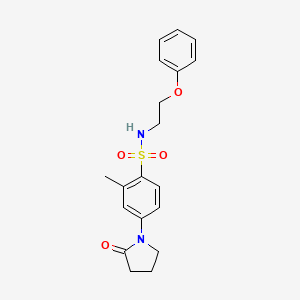![molecular formula C22H24N4 B4308094 N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE](/img/structure/B4308094.png)
N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE
Overview
Description
N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE is a complex organic compound with a molecular formula of C31H34ClN3. It is known for its unique structure, which includes a cyclohexa-2,5-diene core linked to dimethylbenzene-1,4-diamine groups.
Preparation Methods
The synthesis of N4,N~4~‘-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylbenzene-1,4-diamine) can be achieved through multiple routes. One common method involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in the presence of pyridine at low temperatures . Another approach includes the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane with aqueous sodium carbonate . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and B(C~6~F~5~)~3~ for hydride abstraction . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of aromatic compounds through the aromatization of the cyclohexa-2,5-diene core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various aromatic compounds and as a reagent in transfer reactions . Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE involves the formation of ion pairs through hydride abstraction by B(C~6~F~5~)~3~ . This process leads to the release of electrofuges, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .
Comparison with Similar Compounds
N~4~,N~4~‘-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylbenzene-1,4-diamine) is unique due to its specific structure and reactivity. Similar compounds include cyclohexa-2,5-diene-1,4-diimines and cyclohexa-2,5-diene-1,4-diylidene derivatives . These compounds share some structural similarities but differ in their reactivity and applications. The unique combination of the cyclohexa-2,5-diene core and dimethylbenzene-1,4-diamine groups in N4,N~4~’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylbenzene-1,4-diamine) provides distinct advantages in various chemical and industrial processes .
Properties
IUPAC Name |
4-[[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-25(2)21-13-9-19(10-14-21)23-17-5-7-18(8-6-17)24-20-11-15-22(16-12-20)26(3)4/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHUKMDUAKPMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate](/img/structure/B4308020.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B4308027.png)
![METHYL 4,5-DIMETHOXY-2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B4308035.png)
![METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B4308043.png)
![2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4308045.png)
![METHYL 2-{2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE](/img/structure/B4308058.png)
![2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4308070.png)
![N-cyclopropyl-1-[4-(cyclopropylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B4308081.png)

![2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate](/img/structure/B4308102.png)
![METHYL 3-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE](/img/structure/B4308110.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4308117.png)
![N-[4-(1-adamantyl)-2-bromophenyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4308118.png)
